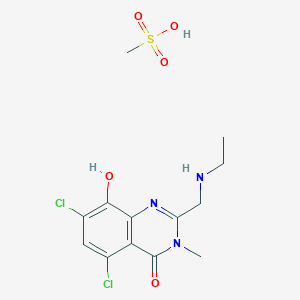Pbt434 mesylate
CAS No.:
Cat. No.: VC16640687
Molecular Formula: C13H17Cl2N3O5S
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C13H17Cl2N3O5S |
|---|---|
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | 5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |
| Standard InChI | InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |
| Standard InChI Key | UBTJWJNTOFSHON-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O |
Chemical and Physicochemical Profile of Pbt434 Mesylate
Pbt434 mesylate is a synthetic compound with the molecular formula and a molecular weight of 398.3 g/mol . Its IUPAC name, 5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one methanesulfonate, reflects its structural complexity, which includes a quinazolinone core modified with chloro, hydroxy, and ethylaminomethyl substituents, paired with a methanesulfonic acid counterion . The mesylate salt formulation enhances solubility and stability, critical for oral bioavailability and consistent pharmacokinetic performance .
Physicochemical Properties
-
Solubility: Highly soluble in dimethyl sulfoxide (DMSO), facilitating in vitro and ex vivo studies .
-
Storage: Stable as an off-white solid when stored at -20°C for long-term preservation .
-
Stereochemistry: The 3D conformation, validated via X-ray crystallography and computational modeling, reveals a planar quinazolinone ring system that facilitates interactions with iron ions and alpha-synuclein protofibrils .
Mechanism of Action: Dual Pathways for Neuroprotection
Iron Chelation and Redox Modulation
Pbt434 mesylate functions as a high-affinity iron chelator, forming stable bis-iron complexes with both ferrous () and ferric () ions. This property enables it to modulate intracellular iron trafficking, reducing iron-mediated oxidative stress and lipid peroxidation—key contributors to neuronal death in Parkinson’s disease . By sequestering labile iron pools, Pbt434 mesylate prevents the Fenton reaction, which generates hydroxyl radicals responsible for DNA damage and protein misfolding.
Inhibition of Alpha-Synuclein Aggregation
Alpha-synuclein oligomerization and fibril formation are hallmarks of synucleinopathies. Pbt434 mesylate binds to soluble alpha-synuclein species, stabilizing their native conformation and preventing the formation of toxic aggregates . In vitro studies using nuclear magnetic resonance (NMR) spectroscopy have identified specific interactions between Pbt434 mesylate and the NAC (non-amyloid-beta component) domain of alpha-synuclein, a critical region for fibril nucleation.
Preclinical Research Findings
Cellular Models
In SH-SY5Y neuroblastoma cells exposed to oxidative stress, Pbt434 mesylate (0.1–10 μM) reduced lipid peroxidation by 40–60% and improved mitochondrial membrane potential by 30%. These effects correlated with a 50% decrease in caspase-3 activation, indicating reduced apoptosis.
Animal Models of Neurodegeneration
-
MPTP-Induced Parkinsonism: In mice, daily oral administration of Pbt434 mesylate (10 mg/kg) for 28 days attenuated dopaminergic neuron loss in the substantia nigra by 70% compared to untreated controls. Motor deficits, assessed via rotarod performance, improved by 45%.
-
Transgenic MSA Models: Transgenic mice expressing human alpha-synuclein A53T treated with Pbt434 mesylate (15 mg/kg/day) showed a 60% reduction in cerebellar inclusion bodies and preserved oligodendroglial function .
Clinical Development and Pharmacokinetics
Phase 1 Trial (NCT03955809)
Alterity Therapeutics’ first-in-human study evaluated single ascending doses (SAD: 10–200 mg) and multiple ascending doses (MAD: 50–150 mg twice daily for 8 days) in 80 healthy volunteers . Key outcomes included:
-
Safety: No severe adverse events; mild gastrointestinal symptoms (nausea, diarrhea) occurred in 12% of participants .
-
Pharmacokinetics: Dose-proportional exposure with a plasma half-life of 8–12 hours. Cerebrospinal fluid (CSF) analysis confirmed blood-brain barrier penetration, achieving brain concentrations equivalent to efficacious levels in animal models .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume